molecular formula C14H13F3N2O3 B1524467 2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1311316-09-2

2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B1524467
M. Wt: 314.26 g/mol
InChI Key: OGXAPHYDSJBUGF-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, common name, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Synthetic Methods and Chemical Reactions

Research on related compounds demonstrates advancements in synthetic methods for creating complex chemical structures. For instance, Okada et al. (2000) outlined a simple synthetic method for 3-trifluoroacetylated 4-aminoquinolines, showcasing novel trifluoroacetylation and N-N exchange reactions, which could be relevant to the synthesis or modification of the compound (Okada, Sakaemura, & Shimomura, 2000).

Photophysical Properties and Applications

Research into the photophysical properties of related compounds has been instrumental in developing new materials for various applications. For example, a study on the spectral properties and applications of new 7H-benzo[de]pyrazolo[5, 1-a]isoquinolin-7-ones revealed that these compounds show bright fluorescence in solution, solid state, and poly methacrylamide plastic matrices, indicating potential for development as fluorescent markers for biomedical applications (Galunov et al., 2003).

Material Science and Luminescent Materials

In the field of material science, the study of Ir(III) complexes with tunable emissions and mechanoluminescence has opened up possibilities for their application in data security protection and the design of smart luminescent materials. These complexes demonstrate dual-emission, aggregation-induced fluorescence and phosphorescence, and piezochromic behaviors, highlighting their potential in advanced optical materials (Song et al., 2016).

Synthesis and Chemical Properties

Further, the synthesis and investigation of chemical properties of similar compounds have led to the development of novel chemical reactions and materials. For example, Lerestif et al. (1997) explored the synthesis of 2-oxazolines, bis-oxazolines, and 2-imidazoline-5-ones from imidates using solvent-free cycloadditions, showcasing innovative approaches to chemical synthesis and the creation of new compounds with potential applications in various fields (Lerestif, Toupet, Sinbandhit, Tonnard, Bazureau, & Hamelin, 1997).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and first aid measures.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or other fields.


properties

IUPAC Name

2,2,2-trifluoroethyl 3-(dimethylamino)-1-oxo-2H-isoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-19(2)11-10(13(21)22-7-14(15,16)17)8-5-3-4-6-9(8)12(20)18-11/h3-6H,7H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXAPHYDSJBUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C(=O)N1)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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